2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Overview
Description
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid typically involves the protection of the amino group in the pyrrolidine ring with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The phenyl group can be introduced through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient introduction of the tert-butoxycarbonyl group into a variety of organic compounds . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form various functionalized derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc group can be selectively removed using acids such as trifluoroacetic acid or HCl in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives, while reduction of the Boc group can produce the corresponding amine.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the resulting amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in structure but with an azetidine ring instead of a pyrrolidine ring.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: Features a cyclopropyl ring and a methylamino group.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid is unique due to its combination of a pyrrolidine ring, a phenyl group, and a Boc protecting group. This structural arrangement provides specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNDFIYDIEHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.